molecular formula C24H23NO6 B11141522 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11141522
M. Wt: 421.4 g/mol
InChI Key: UGUVYAJQCVDMSP-UHFFFAOYSA-N
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Description

4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound featuring a bicyclic benzo[c]chromen core substituted with a methyl group at position 4 and a keto group at position 4. The ester moiety at position 3 consists of an N-(benzyloxycarbonyl)-glycine (Cbz-glycine) residue, which introduces both polarity and protective-group functionality.

The benzo[c]chromen scaffold is structurally related to coumarin derivatives, known for their diverse biological activities. The incorporation of a tetrahydro ring system (positions 7–10) likely enhances conformational stability, while the methyl and keto substituents modulate electronic properties and solubility.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C24H23NO6/c1-15-20(12-11-18-17-9-5-6-10-19(17)23(27)31-22(15)18)30-21(26)13-25-24(28)29-14-16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3,(H,25,28)

InChI Key

UGUVYAJQCVDMSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Benzo[c]Chromen Core

The benzo[c]chromen core is synthesized via a cyclization reaction starting with substituted dihydroxyacetophenone derivatives. A key study by Dubovik et al. (2006) demonstrated that heating 4-methylcyclohexane-1,3-dione with resorcinol derivatives in the presence of sodium hydroxide yields the tetrahydrobenzo[c]chromen-6-one scaffold. The reaction proceeds through a Claisen-Schmidt condensation mechanism, forming the fused bicyclic system.

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : Aqueous NaOH (10% w/v)

  • Solvent : Ethanol/water mixture (3:1 v/v)

  • Yield : 86%

The methyl group at the 4-position is introduced during this step by selecting appropriate starting materials, ensuring regioselectivity in the cyclization process.

Protection with Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of glycine during synthesis. This is achieved by reacting glycine methyl ester with benzyl chloroformate in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base.

Reaction Conditions :

  • Temperature : 0–5°C (initial), then 25°C

  • Base : NaHCO₃ (2 equiv)

  • Solvent : Dichloromethane/water (1:1)

  • Yield : 89%

Optimization of Reaction Parameters

Temperature and Solvent Effects

The cyclization step is highly sensitive to temperature. Elevated temperatures (>100°C) lead to decomposition, while temperatures <80°C result in incomplete reactions. Polar aprotic solvents like DMF improve solubility but reduce regioselectivity; ethanol/water mixtures offer a balance between reactivity and selectivity.

Catalysts and Reagents

  • Cyclization : NaOH outperforms KOH due to milder basicity, minimizing side reactions.

  • Esterification : DMAP accelerates the coupling reaction by stabilizing the intermediate oxazolium ion.

  • Cbz Protection : Sodium bicarbonate prevents over-acidification, ensuring high yields of the protected glycine.

Yield Improvement Strategies

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

  • Scaling : Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Characterization and Analytical Techniques

Spectroscopic Methods

  • ¹H NMR : Key peaks include δ 7.35–7.45 (benzyl aromatic protons), δ 5.10 (Cbz CH₂), and δ 4.30 (glycine α-proton).

  • IR Spectroscopy : Stretching vibrations at 1745 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (amide C=O) confirm successful esterification and protection.

  • Mass Spectrometry : Molecular ion peak at m/z 377.43 [M+H]⁺ aligns with the theoretical molecular weight.

Chromatographic Purity Analysis

HPLC Conditions :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase : Acetonitrile/water (60:40) + 0.1% TFA

  • Retention Time : 12.3 minutes

  • Purity : 98.5%

Comparative Analysis with Related Compounds

Boc vs. Cbz Protection

  • Boc Protection : Requires acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive substrates.

  • Cbz Protection : Removed via hydrogenolysis, offering orthogonal deprotection strategies.

Structural Analogues

  • 4-Methyl-3-(2-Oxopropoxy) Derivative : Synthesized using iodomethane/KOH in acetonitrile, yielding 74%.

  • Benzyloxycarbonyl vs. Tert-Butoxycarbonyl : Cbz derivatives exhibit higher stability under basic conditions.

Industrial and Research Applications

The compound’s synthetic versatility makes it valuable for:

  • Peptide Synthesis : As a protected glycine building block.

  • Drug Discovery : Scaffold for kinase inhibitors due to its planar aromatic system.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 6-oxo group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate exerts its effects is likely related to its ability to interact with biological macromolecules. The benzo[c]chromene core can intercalate with DNA or interact with proteins, potentially inhibiting or modulating their function. The N-[(benzyloxy)carbonyl]glycinate moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Chloro vs. Methyl Substituent (Target vs. Chlorine’s electron-withdrawing nature may also reduce solubility in nonpolar solvents .
  • Cbz-Glycine vs. Cbz-Methionine (Target vs. Methionine’s thioether group may confer higher lipophilicity and metal-binding capacity .
  • Cbz vs. BOC Protection (Target vs. ): The Cbz group (target, ) is cleaved via hydrogenolysis, whereas the tert-BOC group () requires acidic conditions. This difference impacts synthetic strategies—e.g., BOC is preferred for acid-stable intermediates, while Cbz is compatible with orthogonal protection in peptide synthesis .

Physicochemical Properties

  • Lipophilicity: The hexanoate chain in increases hydrophobicity (logP ~4–5 estimated) compared to the shorter glycinate ester in the target compound (logP ~3–4). The methioninate in may exhibit intermediate lipophilicity due to the sulfur atom .
  • Solubility : The target compound’s glycinate moiety enhances aqueous solubility relative to but less than , where the polarizable sulfur in methionine may improve solubility in polar aprotic solvents.

Biological Activity

The molecular formula of the compound is C17H18O5C_{17}H_{18}O_{5}, with a molecular weight of 302.32 g/mol. The compound features a benzo[c]chromene backbone, which is known for various bioactive properties.

Antioxidant Activity

Recent studies have indicated that compounds within the benzo[c]chromene family exhibit significant antioxidant properties. The antioxidant capacity can be attributed to the presence of phenolic structures that scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects

Research has shown that derivatives of benzo[c]chromenes can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Anticancer Properties

Preliminary studies suggest that 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate may possess anticancer activity. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also exhibit neuroprotective effects. It could potentially modulate neurotransmitter systems and protect against neurodegeneration.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability in vitro.
Anti-inflammatory Study Inhibited COX and LOX activity by 40% at a concentration of 50 µM.
Anticancer Research Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM.
Neuroprotection Showed protective effects against oxidative stress-induced neuronal death in cultured neurons.

The biological activity of this compound is likely mediated through several mechanisms:

  • Antioxidant Mechanism : The electron-donating ability of the phenolic hydroxyl groups contributes to its antioxidant capacity.
  • Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and cancer progression, the compound may exert therapeutic effects.
  • Cell Signaling Modulation : Interaction with various receptors and signaling pathways could underlie its neuroprotective and anticancer effects.

Q & A

Q. What is the synthetic rationale for incorporating the N-[(benzyloxy)carbonyl]glycine moiety in this compound?

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis, offering stability under acidic and basic conditions while being removable via hydrogenolysis or catalytic deprotection. In this compound, the Cbz group safeguards the glycine amine during synthesis, preventing unwanted side reactions. The ester linkage to the benzo[c]chromen core enables targeted delivery or controlled release in prodrug designs. Structural analogs, such as N-[(benzyloxy)carbonyl]glycine methyl ester, are common intermediates in similar syntheses, as noted in reagent catalogs .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, verifying the benzo[c]chromen scaffold, ester linkage, and Cbz-group placement. For example, the methyl group at position 4 and the tetrahydro ring protons should show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., C₂₆H₂₅NO₇ requires exact mass matching within 1 ppm error) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O) from the ester (∼1740 cm⁻¹) and carbamate (∼1690 cm⁻¹) groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the ester and carbamate groups are hydrolytically labile. Compatibility studies suggest silica gel desiccants for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the glycinate ester moiety under varying catalytic conditions?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenolysis or peptide coupling agents like HATU/DIPEA in anhydrous DMF. Evidence from similar esters shows yield improvements (75% → 92%) with optimized equivalents of coupling reagents .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to THF due to better carbamate activation .
  • Temperature Control : Reactions at 0–5°C minimize racemization of the glycine moiety .

Q. How should researchers address contradictory spectral data during characterization?

  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, an unexpected downfield shift in 13C NMR may indicate unintended oxidation, requiring HRMS verification .
  • Dynamic NMR Experiments : Use variable-temperature NMR to detect conformational exchange broadening in the tetrahydro ring protons .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For instance, the α,β-unsaturated ketone in the benzo[c]chromen core may act as a Michael acceptor .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymatic targets (e.g., esterases) to predict hydrolysis rates and binding affinities .

Q. What strategies mitigate byproduct formation during the benzyloxycarbonylation step?

  • Stepwise Protection : Pre-activate glycine with Boc before introducing the Cbz group to reduce carbamate scrambling .
  • Purification Protocols : Use flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the desired product from diastereomers or oligomers .

Methodological Guidance

Designing a Stability Study for Hydrolytic Degradation

  • Conditions : Expose the compound to buffered solutions (pH 1–10) at 37°C. Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours.
  • Kinetic Analysis : Fit data to first-order kinetics to determine half-life (t₁/₂). The ester group is likely most labile under alkaline conditions .

Evaluating Biological Activity: In Vitro Enzyme Assays

  • Target Selection : Prioritize esterases (e.g., porcine liver esterase) or proteases (e.g., trypsin) based on the compound’s structural motifs.
  • Activity Readouts : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to quantify enzymatic inhibition or activation .

Integrating Theoretical Frameworks in Mechanistic Studies
Link experimental data to conceptual models like Hammett substituent constants (σ) to rationalize electronic effects of the methoxy and Cbz groups on hydrolysis rates. This aligns with Guiding Principle 2 of evidence-based inquiry, which emphasizes theory-driven hypothesis testing .

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